Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate
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Overview
Description
Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the aminopyrazole moiety makes it a versatile building block for the construction of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate typically involves the reaction of ethyl 3-bromomethylbenzoate with 4-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the aminopyrazole group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or liquid crystals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate is largely dependent on its interaction with biological targets. The aminopyrazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-5-3-4-10(6-11)8-16-9-12(14)7-15-16/h3-7,9H,2,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLSJQMBLYLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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